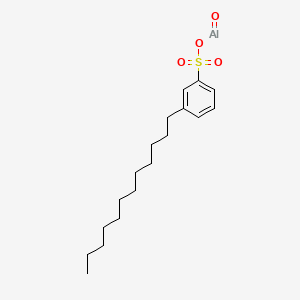
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a synthetic organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclohexylamino group attached to an ethyl chain, which is further connected to a benzodioxole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group on the ethyl chain, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain or the benzodioxole ring using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxoles or ethyl derivatives.
科学的研究の応用
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
類似化合物との比較
Similar Compounds
2-(2-(Cyclohexylamino)ethyl)-1,3-benzodioxole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole: Lacks the hydrochloride form, which may influence its solubility and stability.
Uniqueness
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its specific structural features, such as the presence of both the cyclohexylamino group and the benzodioxole ring, which confer distinct chemical and biological properties.
特性
CAS番号 |
65210-28-8 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
cyclohexyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-16(11-12-17-13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16;/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3;1H |
InChIキー |
AFZWASFDKYEXAC-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH2+]C3CCCCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



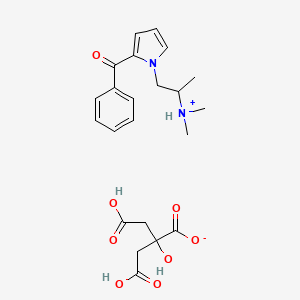
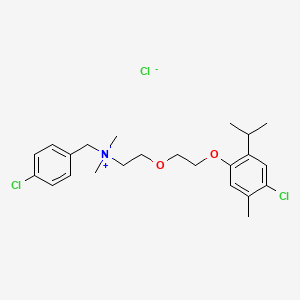
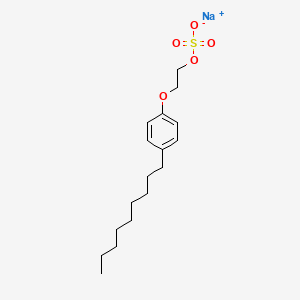
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
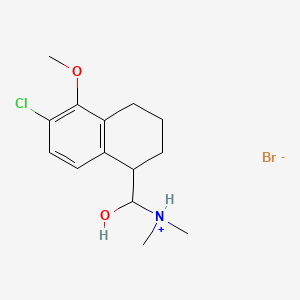
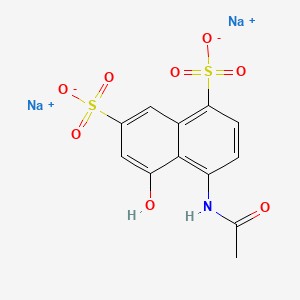

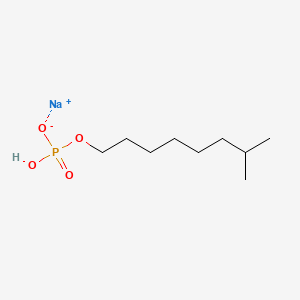
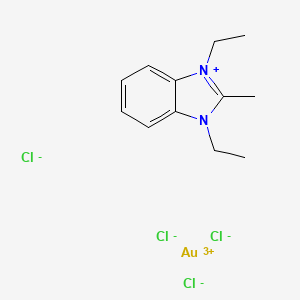
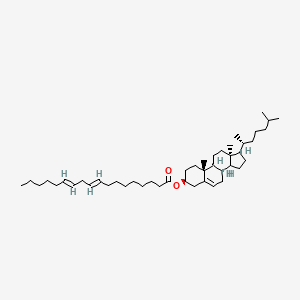
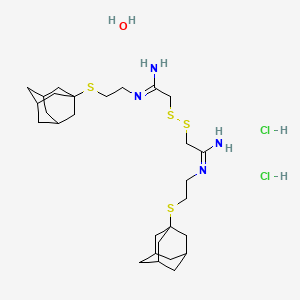
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
